Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
CAS No.: 88579-43-5
Cat. No.: VC11973533
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88579-43-5 |
|---|---|
| Molecular Formula | C12H13N3S |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine |
| Standard InChI | InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3 |
| Standard InChI Key | HRWWLLDXKLCTAX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name is 4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine, with a molecular formula of C₁₂H₁₃N₃S and a molecular weight of 231.32 g/mol. Key structural characteristics include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 88579-43-5 | |
| SMILES | CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C | |
| InChI Key | HRWWLLDXKLCTAX-UHFFFAOYSA-N | |
| XLogP3 | 1.58 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
The pyrimidine ring’s 2-position is substituted with a thioether group (–S–) bonded to a 3-pyridinylmethyl moiety, while methyl groups at positions 4 and 6 enhance hydrophobicity. This configuration facilitates interactions with biological targets, such as ATP-binding pockets in kinases .
| Property | Estimated Value | Source |
|---|---|---|
| Melting Point | 150–160°C (dec.) | |
| Boiling Point | ~300°C | |
| LogP (Octanol-Water) | 1.58 (calculated) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Sensitive to oxidation |
The thioether group confers moderate lipophilicity (LogP ≈ 1.58), favoring membrane permeability but limiting aqueous solubility. Stability studies of related compounds suggest susceptibility to oxidation, necessitating storage under inert atmospheres .
Biological Activity and Applications
Kinase Inhibition
Pyrimidine derivatives are widely explored as kinase inhibitors due to their structural mimicry of ATP. Compounds with thioether substitutions, such as 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]pyrimidine, exhibit affinity for cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) . For instance:
-
CDK2 Inhibition: Analogous pyrazolo[3,4-d]pyrimidines demonstrate IC₅₀ values <0.1 μM, disrupting cell cycle progression in cancer cells .
-
Antiangiogenic Effects: Thioether-linked pyrimidines inhibit VEGFR-2, reducing tumor vasculature in murine models .
| Hazard | Classification | Source |
|---|---|---|
| Skin Irritation | Category 2 (H315) | |
| Eye Irritation | Category 2 (H319) | |
| Respiratory Irritation | Category 3 (H335) |
Handling precautions include using gloves, eye protection, and adequate ventilation . No carcinogenicity or mutagenicity data are reported, but prolonged exposure should be avoided.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume